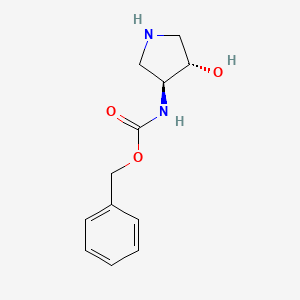

trans-3-(Cbz-amino)-4-hydroxypyrrolidine

Description

Properties

IUPAC Name |

benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRZHUKQUUVRFG-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Ring-Opening of Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

One established synthetic route involves the ring-opening of benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate under basic conditions:

- Starting material: Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

- Reagents: Saturated ammonium hydroxide and sodium hydroxide

- Conditions: Stirring in saturated ammonium hydroxide at 35 °C for 40 hours, followed by treatment with 2 N NaOH

- Workup: Extraction with methylene chloride, drying over MgSO4, filtration, and concentration

- Yield: 95%

- Product: trans-3-(Cbz-amino)-4-hydroxypyrrolidine as an oil

- Characterization: 1H NMR and HRMS confirmed the structure

| Parameter | Details |

|---|---|

| Reaction temperature | 35 °C |

| Reaction time | 40 hours |

| Solvent | Saturated ammonium hydroxide |

| Workup | Extraction with CH2Cl2, drying, filtration |

| Yield | 95% |

| Product form | Oil |

This method is efficient and provides high yields with good purity, making it suitable for preparative scale synthesis.

Chemoenzymatic Synthesis via Ring-Closing Metathesis and Enzymatic Resolution

A more sophisticated approach involves chemoenzymatic synthesis starting from diallylamine:

-

- Synthesis of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine via ring-closing metathesis (RCM) using Grubbs' catalyst

- Enzymatic transesterification using PS-C lipase to achieve enantioselective resolution (>99% enantiomeric excess)

- Subsequent methylation of the hydroxyl group and further functional group manipulations to obtain protected intermediates

-

- High stereoselectivity and enantiomeric purity

- Access to orthogonally protected intermediates for further synthetic elaboration

- Flexibility in introducing substituents on the pyrrolidine ring

Applications: This method is particularly useful for synthesizing intermediates for antitumor agents and other pharmaceuticals.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Ring-closing metathesis | Grubbs' catalyst, diallylamine derivative | Formation of 1-benzyloxycarbonyl-3-pyrroline |

| Enzymatic transesterification | PS-C lipase | Enantioselective resolution (>99% ee) |

| Hydroxyl methylation | Methylation reagents | Protected 3-methoxy-4-methylaminopyrrolidine |

| Further transformations | Various synthetic steps | Orthogonally protected pyrrolidine derivatives |

This chemoenzymatic strategy offers a highly selective and versatile route for the preparation of this compound derivatives.

Synthesis from Hydroxy-l-Proline Derivatives via Protection and Tosylation

Another approach starts from trans-4-hydroxy-l-proline:

- Protection: The amine group is protected using benzylchloroformate (Cbz protection).

- Esterification: The carboxylic acid is benzyl-protected using benzyl bromide in the presence of sodium carbonate and sodium iodide in DMF.

- Tosylation: The hydroxyl group is converted to a tosylate by reaction with p-toluenesulfonyl chloride in pyridine at 4 °C.

Substitution: The tosylate intermediate undergoes nucleophilic substitution under reflux conditions to yield the this compound framework.

-

- Use of mild conditions to preserve stereochemistry

- Stepwise protection and activation of functional groups to enable selective transformations

- Potential for scale-up and derivatization

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amine protection | Benzylchloroformate | Protect amine as Cbz group |

| Esterification | Benzyl bromide, Na2CO3, NaI, DMF | Protect carboxyl group |

| Tosylation | p-Toluenesulfonyl chloride, pyridine, 4 °C | Convert hydroxyl to tosylate |

| Nucleophilic substitution | Reflux conditions with nucleophile | Form target pyrrolidine |

This method leverages the naturally occurring hydroxy-l-proline scaffold, making it an attractive route for stereochemically defined pyrrolidine derivatives.

Alternative Routes Involving α,β-Unsaturated Lactams and Enamine Alkylation

Additional synthetic strategies include:

- Diastereoselective conjugate addition of nucleophiles (e.g., LiCH2CN) to α,β-unsaturated lactams derived from (S)-pyroglutamic acid, followed by reduction to yield trans-3-substituted pyrrolidines.

- Regioselective C-3 alkylation of 4-oxoproline derivatives via enamine intermediates, allowing access to 3-substituted prolines with high stereocontrol.

- Mitsunobu cyclodehydration for efficient γ-lactam formation, facilitating access to 3-aminopyrrolidinones, which can be further transformed into target compounds.

| Route | Key Reagents/Conditions | Outcome |

|---|---|---|

| Conjugate addition | LiCH2CN, α,β-unsaturated lactam | trans-3-substituted pyrrolidines |

| Enamine alkylation | 4-Oxoproline, alkyl halides | Regioselective C-3 alkylation |

| Mitsunobu cyclodehydration | Mitsunobu reagents | Efficient γ-lactam formation |

These approaches provide alternative synthetic access to this compound and related analogs with potential for structural diversification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Yield/Selectivity | Advantages |

|---|---|---|---|---|

| Ring-opening of bicyclic intermediate | Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane | Ammonium hydroxide, NaOH, extraction | 95% yield | Simple, high yield, straightforward |

| Chemoenzymatic synthesis | Diallylamine derivatives | RCM, enzymatic resolution, methylation | >99% enantiomeric excess | High stereoselectivity, enantio-pure |

| Hydroxy-l-proline protection and tosylation | trans-4-hydroxy-l-proline | Cbz protection, benzyl ester, tosylation | Moderate to good yields | Uses natural chiral scaffold |

| α,β-Unsaturated lactam conjugate addition | (S)-pyroglutamic acid derivatives | Conjugate addition, reduction | Good diastereoselectivity | Access to diverse 3-substituted prolines |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Trans-3-(Cbz-amino)-4-hydroxypyrrolidine can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Amines, alcohols

Substitution: Halides, esters

Scientific Research Applications

Chemistry

Trans-3-(Cbz-amino)-4-hydroxypyrrolidine serves as a crucial building block in organic synthesis. Its structural properties allow it to participate in various chemical reactions, facilitating the creation of complex organic molecules and natural products. The compound can undergo:

- Oxidation to form ketones or aldehydes.

- Reduction to yield amines or alcohols.

- Substitution reactions involving the hydroxyl group to create halides or esters.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds and engage in electrostatic interactions makes it an effective tool for investigating biochemical pathways and molecular targets. The Cbz-protected amino group enhances its stability and reactivity in biological systems.

Medicine

This compound is employed as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have potential therapeutic effects, particularly in developing drugs targeting specific diseases by modulating biological activities through interaction with enzymes and receptors .

Industry

In industrial applications, this compound is valuable for producing fine chemicals and specialty materials. Its versatility in chemical reactions allows for the customization of products tailored to specific industrial needs, enhancing the efficiency of production processes.

Case Study 1: Hydroxyproline Analog Development

A study focused on synthesizing hydroxyproline analogs, including this compound, highlighted its role in developing selective inhibitors for transporters SLC1A4 and SLC1A5. The conformational restrictions provided by functionalized pyrrolidines were shown to enhance binding affinity significantly compared to standard amino acids like l-proline .

Case Study 2: Enzymatic Preparation

Research involving enzymatic methods demonstrated the potential of this compound derivatives in synthesizing cis and trans-3-amino-4-hydroxytetrahydrofurans and pyrrolidines. This approach showcased the compound's utility in producing optically pure forms suitable for further biological studies .

Mechanism of Action

The mechanism of action of trans-3-(Cbz-amino)-4-hydroxypyrrolidine involves its interaction with specific molecular targets and pathways. The Cbz-protected amino group and hydroxyl group enable the compound to participate in hydrogen bonding, electrostatic interactions, and covalent modifications. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

trans-3-(Boc-amino)-4-hydroxypyrrolidine

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 202.25 g/mol

- Key Features :

- Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.

- Retains the trans-configuration and 4-hydroxyl group.

- Comparison :

- Stability : Boc is acid-labile, whereas Cbz requires catalytic hydrogenation for cleavage, making the Boc derivative more suitable for acid-sensitive synthetic pathways.

- Solubility : The Boc group’s tert-butyl moiety may enhance lipophilicity compared to the aromatic Cbz group.

- Synthetic Utility : Both are intermediates, but the choice depends on deprotection requirements .

(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine

- Molecular Formula : C₁₁H₂₀N₂O₂

- Molecular Weight : 212.29 g/mol

- Key Features :

- Dual protecting groups (Boc and Cbz) and a hydroxymethyl substituent at position 4.

- Specified (3R,4R) stereochemistry.

- Comparison: Functionality: The hydroxymethyl group introduces additional hydrogen-bonding capacity compared to the hydroxyl group in the target compound. Stereochemistry: The (3R,4R) configuration may influence receptor binding compared to the trans-isomer of the target compound. Applications: No safety or activity data is reported, but structural complexity suggests niche synthetic applications .

Cyclohexene Derivatives from Z. montanum

- Examples :

- (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

- (±)-trans-3-(4-hydroxy-3-methoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

- Key Features :

- Cyclohexene core with styryl and methoxy/hydroxy substituents.

- Biological Activity :

- Comparison :

- Scaffold Differences : The cyclohexene derivatives are structurally distinct from pyrrolidines but highlight the importance of trans-configuration and hydroxyl/methoxy groups in bioactivity.

Research Findings and Implications

- Structural Insights: The Cbz group in the target compound may enhance aromatic interactions in biological systems compared to Boc.

- Gaps in Knowledge: No direct data on the target compound’s synthesis, stability, or biological activity is available in the provided evidence. Comparative studies on pyrrolidine derivatives with varying protecting groups and substituents are needed to elucidate structure-activity relationships.

Biological Activity

Trans-3-(Cbz-amino)-4-hydroxypyrrolidine is a pyrrolidine derivative characterized by a benzyloxycarbonyl (Cbz) protected amino group at the third position and a hydroxyl group at the fourth position. This compound has garnered attention in both synthetic organic chemistry and biological research due to its potential applications in drug development and enzyme studies.

This compound can participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions are critical for its utility in synthesizing complex organic molecules.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Osmium tetroxide (OsO4), KMnO4 | Ketones, aldehydes |

| Reduction | Lithium aluminum hydride (LiAlH4), NaBH4 | Amines, alcohols |

| Substitution | Thionyl chloride (SOCl2), PBr3 | Halides, esters |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl group and Cbz-protected amino group facilitate these interactions, influencing the activity of enzymes and receptors involved in biochemical pathways.

Biological Applications

This compound has several notable applications in biological research:

- Enzyme Mechanisms : It is utilized to study enzyme mechanisms, particularly those involving amino acid transformations.

- Protein-Ligand Interactions : The compound aids in investigating protein-ligand interactions, which are crucial for understanding drug action at the molecular level.

- Pharmaceutical Synthesis : It serves as an intermediate in synthesizing pharmaceutical compounds, highlighting its relevance in medicinal chemistry.

Case Studies

- Enzymatic Resolution : A study highlighted the use of lipases for the kinetic resolution of racemic pyrrolidines, including derivatives of this compound. This method demonstrated good selectivity and enantioselectivity, making it a valuable approach for producing enantiopure compounds .

- Synthesis of Chiral Amines : Research has shown that transaminases can effectively convert racemic amines into chiral amines. This compound was used as a substrate in these reactions, showcasing its versatility as a building block in asymmetric synthesis .

- Biocatalysis : The compound has been employed in biocatalytic processes for synthesizing γ-hydroxy-α-amino acids. This application illustrates its role in developing safer and more efficient synthetic methods .

Comparative Analysis

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structure | Unique Features |

|---|---|---|

| Trans-3-(Cbz-amino)-4-hydroxycyclobutane | Cyclobutane ring | Different ring size affects reactivity |

| Trans-3-(Cbz-amino)-4-hydroxyazetidine | Azetidine ring | Variations in functional group arrangement |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the Cbz (carbobenzyloxy) protecting group to the pyrrolidine scaffold in trans-3-(Cbz-amino)-4-hydroxypyrrolidine?

- Methodology : The Cbz group is typically introduced via carbamate formation using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Et₃N in THF/H₂O). For stereochemical control, chiral starting materials or enantioselective catalysis (e.g., asymmetric hydrogenation) may be employed. Post-reaction, purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures removal of unreacted reagents .

Q. How can enantiomeric purity be validated during the synthesis of trans-3-(Cbz-amino)-4-hydroxypyrrolidine?

- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended. Compare retention times with racemic mixtures or enantiopure standards. Complementary techniques like polarimetry or NMR with chiral shift reagents (e.g., Eu(hfc)₃) provide additional validation .

Q. What purification techniques are optimal for isolating trans-3-(Cbz-amino)-4-hydroxypyrrolidine from reaction byproducts?

- Methodology : Sequential liquid-liquid extraction (e.g., DCM/H₂O) followed by column chromatography (silica gel, 60–120 mesh) using gradients of ethyl acetate in hexane. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) improves resolution. Crystallization from ethanol/water mixtures may enhance purity .

Advanced Research Questions

Q. How does the stereochemical orientation (trans vs. cis) of the Cbz-amino and hydroxyl groups impact biological activity in pyrrolidine derivatives?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing both cis and trans isomers. Evaluate binding affinity (e.g., IC₅₀ via SPR or radioligand assays) to target receptors (e.g., enzymes in neurotransmitter pathways). Molecular dynamics simulations can predict conformational stability and docking poses. Evidence from analogous compounds suggests trans configurations often enhance metabolic stability and target selectivity .

Q. What analytical challenges arise in quantifying trace impurities (e.g., deprotected amines) in trans-3-(Cbz-amino)-4-hydroxypyrrolidine batches?

- Methodology : Use LC-MS/MS with a HILIC (hydrophilic interaction liquid chromatography) column to separate polar degradation products. Quantify impurities via external calibration curves. Validate method robustness (precision, LOD/LOQ) per ICH guidelines. For structural confirmation, high-resolution MS (Q-TOF) and ¹H-/¹³C-NMR are critical .

Q. How can computational modeling optimize reaction conditions to minimize cis isomer formation during cycloaddition steps?

- Methodology : Employ DFT (density functional theory) calculations (e.g., B3LYP/6-31G*) to model transition states and predict stereochemical outcomes. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to favor trans selectivity. Experimental validation via kinetic studies (e.g., in situ IR monitoring) correlates with computational predictions .

Q. What strategies mitigate epimerization risks during Cbz-group removal in downstream functionalization?

- Methodology : Use hydrogenolysis (H₂/Pd-C) under mild conditions (1 atm, room temperature) to avoid racemization. Alternatively, employ catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) in MeOH. Monitor reaction progress via TLC or inline UV spectroscopy. For acid-sensitive intermediates, enzymatic deprotection (e.g., lipases) offers selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.